

# Propylamine hydrochloride molecular weight and formula

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## Compound of Interest

Compound Name: Propylamine hydrochloride

Cat. No.: B1584514

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## Propylamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of **propylamine hydrochloride**, a compound relevant to various research and development applications.

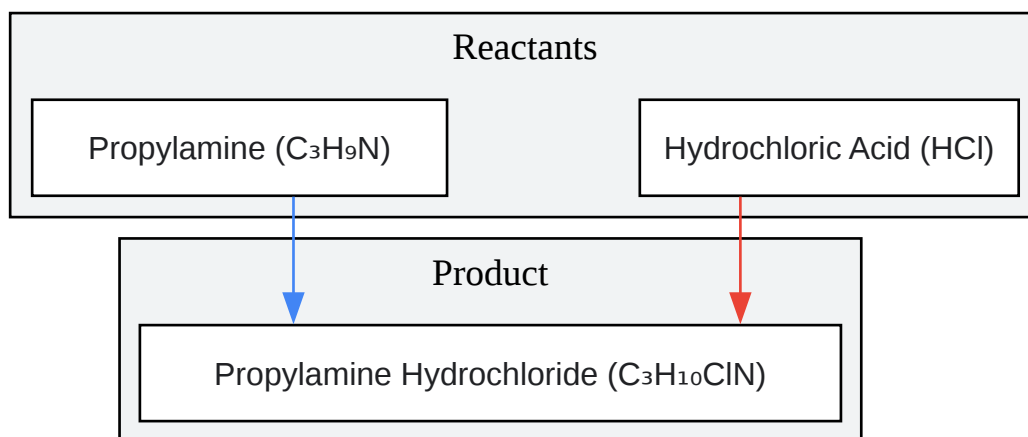
## Physicochemical Data Summary

The core quantitative data for **propylamine hydrochloride** is presented below for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>3</sub> H <sub>10</sub> ClN	[1][2][3]
C <sub>3</sub> H <sub>9</sub> N·HCl	[4][5]	
Molecular Weight	95.57 g/mol	[1][2][4][5]
CAS Number	556-53-6	[1][2][4]
Melting Point	160-162 °C	[2][6]

## Formation of Propylamine Hydrochloride

**Propylamine hydrochloride** is the salt formed from the reaction of the weak base propylamine with hydrochloric acid. This acid-base reaction involves the protonation of the amino group of propylamine by the hydrogen ion from hydrochloric acid, resulting in the formation of the propylammonium cation and the chloride anion.



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Caption: Formation of **Propylamine Hydrochloride** from its reactants.

## Experimental Protocols

While this document does not detail specific experimental uses, a common application mentioned in the literature is its use in studying the liquid chromatographic behavior of certain diuretics[6]. A generalized protocol for such a study would typically involve:

- **Preparation of Mobile Phase:** A solution containing **propylamine hydrochloride**, often as a component of a buffer system, is prepared to a specific concentration and pH.
- **Standard and Sample Preparation:** Standards of the analytes (e.g., diuretics) and the samples for analysis are dissolved in an appropriate solvent.
- **Chromatographic Separation:** The prepared mobile phase is run through a high-performance liquid chromatography (HPLC) system equipped with a suitable column. The standards and samples are then injected into the system.

- Detection and Quantification: A detector (e.g., UV-Vis) is used to monitor the effluent from the column, and the retention times and peak areas of the analytes are measured for identification and quantification.

The specific concentrations, column type, flow rate, and detector wavelengths would be optimized depending on the specific diuretics being analyzed.

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## References

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